

A Technical Guide to the Physical and Chemical Properties of Hypoxanthine-13C5,15N4

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxanthine-13C5,15N4 is a stable isotope-labeled derivative of hypoxanthine, a naturally occurring purine base. As a critical intermediate in purine metabolism, hypoxanthine plays a fundamental role in the synthesis of nucleic acids and cellular energy transfer. The incorporation of five Carbon-13 (¹³C) and four Nitrogen-15 (¹⁵N) isotopes makes **Hypoxanthine-13C5,15N4** an invaluable tool in metabolic research, particularly in tracer studies and as an internal standard for quantitative analysis by mass spectrometry and NMR spectroscopy. This guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its analysis, and a visualization of its central role in metabolic pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of **Hypoxanthine-13C5,15N4** are summarized below. Data for its unlabeled counterpart, hypoxanthine, are also provided for comparative purposes.

Table 1: Physical and Chemical Properties of Hypoxanthine-13C5,15N4



Property	Value	Source
Chemical Formula	¹³ C ₅ H ₄ ¹⁵ N ₄ O [1]	
Molecular Weight	145.08 g/mol	Calculated
Appearance	White to light yellow solid	[1]
CAS Number	1987883-25-9	[1]
Storage	Store at -20°C to -80°C, protect from light. Stock solutions are stable for up to 6 months at -80°C and 1 month at -20°C.	[1]

Table 2: Physical and Chemical Properties of Unlabeled

Hypoxanthine

Property	Value	Source
Chemical Formula	C ₅ H ₄ N ₄ O	[2]
Molecular Weight	136.11 g/mol	[2]
Melting Point	150 °C (decomposes)	[3]
Solubility	Sparingly soluble in water (0.7 g/L at 23°C). Soluble in DMSO (~30 mg/mL) and dimethyl formamide (~20 mg/mL).	[2][3][4]
Appearance	White crystalline powder	[2]
CAS Number	68-94-0	[2]

Spectral Data

Spectral analysis is crucial for the identification and quantification of **Hypoxanthine- 13C5,15N4**. Below are the key spectral data for unlabeled hypoxanthine. The presence of ¹³C



and ¹⁵N isotopes in the labeled compound will result in characteristic splitting patterns and shifts in the NMR and mass spectra, respectively.

Table 3: NMR Spectral Data for Unlabeled Hypoxanthine

Nucleus	Solvent	Chemical Shift (ppm)	Multiplicity
¹H NMR	DMSO-d ₆	7.99, 8.14, 12.25, 13.37	s, s, s (br), s (br)
¹³ C NMR	DMSO-d ₆	119.95, 140.86, 145.39, 153.92, 156.13	

Source:[1]

Experimental Protocols

The use of **Hypoxanthine-13C5,15N4** as an internal standard is fundamental for accurate quantification in complex biological matrices. The following are detailed methodologies for key analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

This protocol outlines a general procedure for the quantification of hypoxanthine in biological samples, such as plasma or urine, using **Hypoxanthine-13C5,15N4** as an internal standard.

- 1. Sample Preparation:
- To 100 μ L of plasma or urine, add 10 μ L of a known concentration of **Hypoxanthine-13C5,15N4** solution (e.g., 1 μ g/mL in methanol).
- Precipitate proteins by adding 300 μL of cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.



- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the initial mobile phase.
- 2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm particle size) is commonly used.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start at 2% B, increasing to 95% B over 5-7 minutes, holding for 2 minutes, and then re-equilibrating at 2% B for 3 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- 3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Hypoxanthine: Precursor ion (m/z) 137.1 → Product ion (m/z) 119.1
 - **Hypoxanthine-13C5,15N4**: Precursor ion (m/z) 146.1 → Product ion (m/z) 124.1
- Instrument Parameters: Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Quantitative Analysis

NMR spectroscopy can be used for structural confirmation and quantification.



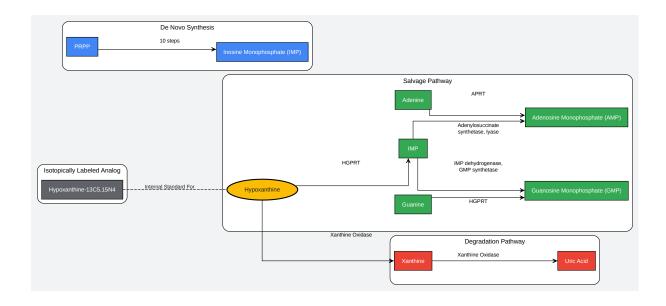
1. Sample Preparation:

- Dissolve a precisely weighed amount of **Hypoxanthine-13C5,15N4** in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH buffer).
- For quantitative NMR (qNMR), add a known amount of a certified internal standard (e.g., maleic acid).
- 2. NMR Acquisition Parameters (1H NMR):
- Spectrometer: 400 MHz or higher field strength.
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
- Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate integration.
- Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
- Temperature: Maintain a constant temperature (e.g., 298 K).
- 3. Data Processing and Analysis:
- Apply Fourier transformation, phase correction, and baseline correction.
- Integrate the signals corresponding to hypoxanthine and the internal standard.
- The concentration of hypoxanthine can be calculated using the ratio of the integrals and the known concentration of the internal standard.

Signaling and Metabolic Pathways

Hypoxanthine is a central node in purine metabolism, connecting the de novo synthesis, salvage, and degradation pathways. Understanding these pathways is crucial for researchers in drug development and metabolic diseases.





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Caption: Purine Metabolism Pathway Highlighting Hypoxanthine's Central Role.

This diagram illustrates the major pathways of purine metabolism. The de novo pathway synthesizes purines from simpler precursors, leading to the formation of inosine monophosphate (IMP). The salvage pathway, a crucial recycling route, utilizes enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to convert hypoxanthine and guanine back into their respective nucleotides. The degradation pathway catabolizes purines, with hypoxanthine being oxidized to xanthine and then to uric acid by xanthine oxidase.

Hypoxanthine-13C5,15N4 serves as a tracer and internal standard to study the flux and kinetics of these interconnected pathways.

Conclusion

Hypoxanthine-13C5,15N4 is an essential tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its well-defined physical and chemical properties, coupled with its utility as an internal standard, enable precise and accurate quantification of



hypoxanthine in various biological matrices. The provided experimental protocols and the visualization of its metabolic context offer a solid foundation for its application in advanced research settings. The continued use of such stable isotope-labeled standards will undoubtedly contribute to a deeper understanding of purine metabolism and its role in health and disease.

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